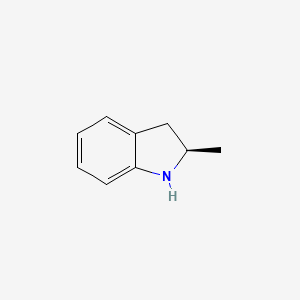

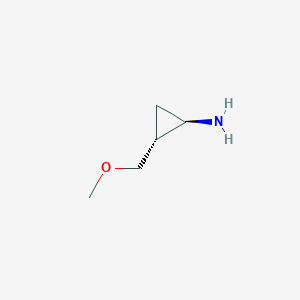

(2R)-2-methyl-2,3-dihydro-1H-indole

カタログ番号 B2723357

CAS番号:

22160-13-0

分子量: 133.194

InChIキー: QRWRJDVVXAXGBT-SSDOTTSWSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

“(2R)-2-methyl-2,3-dihydro-1H-indole” is a chemical compound with the CAS Number: 22160-13-0 . It has a molecular weight of 133.19 and its IUPAC name is this compound . It appears as a green liquid .

Molecular Structure Analysis

The molecular formula of “this compound” is C9H11N . The InChI code is 1S/C9H11N/c1-7-6-8-4-2-3-5-9(8)10-7/h2-5,7,10H,6H2,1H3/t7-/m1/s1 .Physical And Chemical Properties Analysis

“this compound” is a green liquid . It should be stored at 0-8 °C .科学的研究の応用

Synthesis and Functionalization

- The indole nucleus, including structures like (2R)-2-methyl-2,3-dihydro-1H-indole, is a key component in a vast number of biologically active compounds, both natural and synthetic. Over the last century, the synthesis and functionalization of indoles have been extensively studied, leading to a variety of classical and modern methods like palladium-catalyzed reactions, which are crucial in organic chemistry for creating complex molecules efficiently and with less waste (Cacchi & Fabrizi, 2005).

Mechanistic Studies in Arylation

- Palladium-catalyzed methods have been developed for the direct arylation of indoles, offering insights into regioselectivity mechanisms. This understanding is fundamental for designing new catalytic conditions for specific arylation reactions, which is significant in pharmaceutical and agrochemical industries (Lane, Brown, & Sames, 2005).

Nucleophilic Reactivities

- The nucleophilic reactivities of various indole structures, including substituted ones like this compound, have been investigated, providing a better understanding of their reactions with different electrophiles. This knowledge is crucial for developing new synthetic routes in organic chemistry (Lakhdar et al., 2006).

Biomedical Importance

- Indoles, including this compound, play a significant role in drug discovery due to their presence in many natural and synthetic molecules with biological activity. Understanding their chemical and pharmacological properties is crucial for the development of new therapeutic agents (Kaushik et al., 2013).

Solid-Phase Synthesis

- The solid-phase synthesis approach has been applied to create 2,3,5-trisubstituted indoles, starting from resin-bound aniline. This method demonstrates the versatility of indoles in synthetic chemistry, allowing for the creation of complex molecules in a more efficient and streamlined manner (Wu, Ding, Gray, & Schultz, 2001).

Sensing Applications

- Indole derivatives have been used in the development of sensors for detecting various ions, demonstrating their utility beyond just pharmaceutical applications. These applications are crucial in environmental monitoring and diagnostic fields (Kar et al., 2013).

Interface Studies in Lipid Bilayers

- Studies on the molecular ordering of indole analogs in lipid bilayers provide insights into the interactions at the cellular level, which is significant for understanding cellular processes and designing drugs that can interact with cell membranes (Persson, Killian, & Lindblom, 1998).

Safety and Hazards

特性

IUPAC Name |

(2R)-2-methyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-7-6-8-4-2-3-5-9(8)10-7/h2-5,7,10H,6H2,1H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRWRJDVVXAXGBT-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

To a solution of 2-methylindole (61.2 g) in acetic acid (525 g) at 15° C. was added sodium cyanoborohydride (81 g) in portions. The reaction was then drowned in ice and water (1500 g) and the aqueous solution neutralized with sodium hydroxide (350 g). The mixture was extracted with 3 portions of ether (300 ml). The ether fractions were water washed, dried, and evaporated to give 57.4 g of an oil which was identical with an authentic sample by IR and TLC.

Name

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2723274.png)

![N~5~-(4-bromophenyl)-3-[1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2723275.png)

![2-Chloro-N-[(2-chloro-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B2723280.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2723282.png)

![6-ethyl 3-methyl 2-(4-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2723284.png)

![3-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid](/img/structure/B2723285.png)

![2-ethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2723286.png)

![N-(3,4-dimethylphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)